molecular formula C5H7N3O B7777592 3-Methylcytosine CAS No. 19380-02-0

3-Methylcytosine

Cat. No. B7777592
CAS RN: 19380-02-0
M. Wt: 125.13 g/mol
InChI Key: KOLPWZCZXAMXKS-UHFFFAOYSA-N
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Description

3-methylcytosine is a pyrimidone that is cytosine in which the hydrogen attached to the nitrogen at position 3 is substituted by a methyl group. It has a role as a metabolite. It is a pyrimidone, an aminopyrimidine and a methylcytosine. It is functionally related to a cytosine.

Scientific Research Applications

  • Mutagenesis and Effects on DNA Replication : 3-Methylcytosine has been studied for its role in mutagenesis and DNA replication. One study found that alkylation of poly(dC) with this compound inhibits DNA chain elongation and does not induce mispairing under high fidelity conditions. This suggests that this compound could be partially responsible for killing and mutagenesis observed after cell treatment by alkylating agents (Boiteux & Laval, 1982).

  • Methylation and DNA Damage Repair : The significance of 5-methylcytosine, a closely related compound, has been acknowledged in mammalian genomes, especially in relation to DNA damage repair. Methylcytosine undergoes spontaneous deamination, leading to thymine formation, and repair enzymes have evolved to counteract this mutagenic effect. One study explored the interaction between DNA methyltransferase Dnmt3a and thymine DNA glycosylase (TDG) in the repair of methylcytosine deamination (Li et al., 2006).

  • Promutagenic Nature in DNA and RNA Polymerases : Research has shown that this compound exhibits promutagenic properties differently when interacting with DNA and RNA polymerases. While it is promutagenic with RNA polymerase, no non-complementary nucleotide incorporation was observed with DNA polymerase I. This indicates a difference in specificity between the two types of polymerases for this compound (Safihill, 1984).

  • Epigenetic Modifications and Neurodegenerative Disorders : The role of methylcytosine modifications, including this compound, in neurodegenerative disorders has been studied. These modifications can influence biochemical reactions that might contribute to the etiology of neurodegenerative diseases (Zhang et al., 2022).

  • Demethylation of 3-Methylthymine in DNA : Another study explored how bacterial and human DNA dioxygenases can demethylate 3-methylthymine, a lesion induced in DNA by methylating agents. This research is significant as it suggests a mechanism for the repair of this minor but potentially mutagenic lesion in DNA (Koivisto et al., 2004).

properties

IUPAC Name

6-amino-1-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-4(6)2-3-7-5(8)9/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLPWZCZXAMXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941068, DTXSID80901521
Record name 6-Amino-1-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_648
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methylcytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

4776-08-3, 19380-02-0
Record name 3-Methylcytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4776-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004776083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 4-imino-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019380020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-1-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylcytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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